molecular formula C10H7ClO B2472552 2-Chloro-1-(4-ethynylphenyl)ethanone CAS No. 98994-30-0

2-Chloro-1-(4-ethynylphenyl)ethanone

Cat. No.: B2472552
CAS No.: 98994-30-0
M. Wt: 178.62
InChI Key: MANAVHGZJUXPRF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetophenones and Arylalkynes

2-Chloro-1-(4-ethynylphenyl)ethanone belongs to two significant classes of organic compounds: halogenated acetophenones and arylalkynes. Halogenated acetophenones, particularly α-haloketones, are recognized as highly useful building blocks in organic synthesis due to their reactivity. The presence of a halogen atom alpha to the carbonyl group provides a reactive site for nucleophilic substitution, making these compounds valuable precursors for a wide array of molecular transformations. nih.gov Chlorinated acetophenones are frequently employed as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov For instance, they are instrumental in the preparation of certain hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity. nih.gov

Arylalkynes, on the other hand, are characterized by a carbon-carbon triple bond attached to an aromatic ring. This functional group is a cornerstone of modern synthetic chemistry, participating in a variety of powerful coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example of the utility of arylalkynes in forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction and others like it have made arylalkynes indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials. wikipedia.org

Structural Features and their Chemical Significance

The structure of this compound is distinguished by three key functional groups, each contributing to its chemical reactivity and potential applications:

The α-chloro ketone moiety: The chloroacetyl group (-COCH₂Cl) is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role as a synthetic intermediate.

The terminal ethynyl (B1212043) group: The carbon-carbon triple bond (-C≡CH) is a region of high electron density and a versatile functional handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

The combination of these features in a single molecule allows for sequential and selective reactions, enabling the construction of complex molecular frameworks. For example, the ethynyl group can undergo a Sonogashira coupling to introduce a new substituent, followed by a nucleophilic substitution at the α-chloro position to build another part of the molecule.

Overview of Research Trajectories for Similar Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally analogous compounds provide significant insight into its potential applications.

A closely related compound, 2-bromo-1-(4-ethynylphenyl)ethanone , has been utilized in the synthesis of novel light-emitting molecules. smolecule.com Specifically, it serves as a key intermediate in the creation of triferrocenyl-substituted 1,3,5-triphenylbenzene, a compound that exhibits aggregation-induced enhanced emission (AIEE), a valuable property in materials science and optoelectronics. smolecule.com This suggests that this compound could similarly be employed in the development of advanced materials with tailored photophysical properties.

Furthermore, the broader class of α-haloketones is widely used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov The reactivity of the α-chloro ketone moiety allows for the facile construction of rings containing nitrogen, sulfur, or oxygen. Given this, it is highly probable that this compound could serve as a precursor to novel heterocyclic structures with potential biological activity. Research on similar halogenated acetophenones has led to the development of fungicides and compounds with potential applications in treating conditions like diabetes and ischemia.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₇ClO178.62
2-Bromo-1-(4-ethynylphenyl)ethanoneC₁₀H₇BrO223.07
1-(4-Ethynylphenyl)ethanone (B1309936)C₁₀H₈O144.17
2-Chloro-1-phenylethanoneC₈H₇ClO154.59

Table 2: Functional Group Reactivity

Functional GroupType of ReactionSignificance
α-Chloro KetoneNucleophilic SubstitutionIntroduction of diverse functional groups, heterocycle formation
Terminal AlkyneSonogashira Coupling, Click ChemistryCarbon-carbon bond formation, construction of complex scaffolds
Phenyl RingElectrophilic Aromatic SubstitutionModification of the aromatic core (less common in this context)

Detailed Research Findings

Detailed experimental studies specifically focused on this compound are limited in published literature. However, a wealth of research on its constituent functional groups and analogous structures provides a strong basis for understanding its chemical behavior and potential.

Synthesis: The synthesis of this compound can be logically inferred from standard organic chemistry transformations. A plausible synthetic route would involve two key steps:

Friedel-Crafts Acylation: Reaction of ethynylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride would install the chloroacetyl group onto the aromatic ring. Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones.

α-Chlorination of a Precursor: Alternatively, one could start with 1-(4-ethynylphenyl)ethanone and introduce the chlorine atom at the alpha position. Various reagents are known to effect the α-chlorination of ketones, including sulfuryl chloride or N-chlorosuccinimide. A similar approach has been documented for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone using sulfuryl chloride. nih.gov

Reactivity and Applications: The research applications of this compound can be extrapolated from its bromo-analog, 2-bromo-1-(4-ethynylphenyl)ethanone. The bromo-compound is used as an intermediate in the synthesis of molecules with interesting photophysical properties. smolecule.com The similar reactivity of the chloro- and bromo-substituents suggests that this compound would be a suitable substrate for similar synthetic endeavors.

The dual reactivity of the molecule makes it an attractive building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery. The terminal alkyne can be functionalized through a Sonogashira coupling, while the α-chloro ketone can be reacted with various nucleophiles to generate a diverse set of products. This dual functionality allows for the rapid assembly of complex molecules from a single, versatile starting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-ethynylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANAVHGZJUXPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1 4 Ethynylphenyl Ethanone

Direct Synthesis Strategies

Direct synthesis strategies for 2-Chloro-1-(4-ethynylphenyl)ethanone involve the introduction of the chloroacetyl group onto a pre-functionalized ethynylphenyl ring or the direct halogenation of the corresponding ketone precursor.

Halogenation of 1-(4-Ethynylphenyl)ethanone (B1309936)

A primary and straightforward approach to the synthesis of this compound is the direct α-halogenation of 1-(4-ethynylphenyl)ethanone. This method is contingent on the availability of the starting ketone. The synthesis of 1-(4-ethynylphenyl)ethanone can be achieved through various methods, including the Sonogashira coupling of 4-iodoacetophenone with a protected acetylene, followed by deprotection.

Once the precursor ketone is obtained, the α-chlorination can be carried out using a variety of chlorinating agents. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to minimize side reactions. The mechanism involves the enol or enolate form of the ketone attacking the electrophilic chlorine of the sulfuryl chloride.

A representative reaction is outlined below:

Reaction Scheme for Halogenation

ReactantReagentSolventProduct
1-(4-Ethynylphenyl)ethanoneSulfuryl Chloride (SO₂Cl₂)DichloromethaneThis compound

This method's efficiency is dependent on the careful control of reaction conditions to prevent dichlorination or reactions involving the ethynyl (B1212043) group.

Ring Functionalization Approaches

An alternative direct strategy involves the functionalization of an ethynyl-substituted aromatic ring with a chloroacetyl group. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to aromatic rings and can be adapted for this purpose.

In this approach, ethynylbenzene can be reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the chloroacetyl group directly onto the aromatic ring. A significant challenge in this approach is controlling the regioselectivity. The ethynyl group is a weakly deactivating but ortho-, para-directing group. Therefore, the reaction can yield a mixture of the desired para-substituted product and the ortho-isomer. The separation of these isomers can be challenging and may require chromatographic techniques.

Key Parameters for Friedel-Crafts Acylation

ParameterDescription
Lewis Acid Aluminum chloride (AlCl₃) is commonly used, but others like iron(III) chloride (FeCl₃) can also be employed.
Solvent A non-reactive solvent such as carbon disulfide or nitrobenzene (B124822) is typically used.
Temperature The reaction is often carried out at low temperatures to control reactivity and improve selectivity.

Indirect Synthesis Pathways

Indirect synthetic routes to this compound involve the multi-step transformation of more readily available starting materials. These pathways can offer advantages in terms of avoiding selectivity issues or utilizing commercially available precursors.

Transformation of Related Halogenated Ketones

An indirect yet versatile approach begins with a pre-existing halogenated acetophenone (B1666503), such as 2-chloro-1-(4-iodophenyl)ethanone (B3052512) or 2-chloro-1-(4-bromophenyl)ethanone. These precursors can be synthesized by the Friedel-Crafts acylation of iodobenzene (B50100) or bromobenzene (B47551) with chloroacetyl chloride.

The key step in this pathway is the introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction couples the aryl halide with a terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The use of a protected alkyne like trimethylsilylacetylene is often preferred to prevent side reactions. The final step involves the deprotection of the silyl (B83357) group to yield the terminal alkyne.

Typical Sonogashira Coupling Conditions

ComponentExample
Aryl Halide 2-Chloro-1-(4-bromophenyl)ethanone
Alkyne Trimethylsilylacetylene
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Copper(I) Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Modification of Ethynyl-Substituted Precursors

Another indirect route involves the modification of a commercially available ethynyl-substituted precursor, such as 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.

If starting from 4-ethynylbenzoic acid, the synthesis would typically involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of the Ketone: The activated acyl chloride can then be reacted with a suitable carbon nucleophile to form the ketone. One common method is the reaction with diazomethane (B1218177) to form a diazoketone, which is then treated with hydrochloric acid to yield the α-chloroketone.

Alternatively, starting from 4-ethynylbenzaldehyde, a Grignard reaction with a methylmagnesium halide would yield the corresponding secondary alcohol. Subsequent oxidation to the ketone followed by α-chlorination as described in section 2.1.1 would provide the target compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to achieve high yields and purity.

Chemoselectivity: The primary challenge is the presence of multiple reactive sites in the molecule and its precursors. The ethynyl group can undergo various reactions, including polymerization, especially under acidic conditions or in the presence of certain metals. During chlorination, it is crucial to select reagents and conditions that selectively halogenate the α-position of the ketone without affecting the alkyne. Similarly, during cross-coupling reactions, the α-chloroketone moiety can be reactive, necessitating careful choice of catalysts and reaction conditions that favor the desired C-C bond formation at the aromatic ring.

Regioselectivity: In ring functionalization approaches like the Friedel-Crafts acylation, achieving the desired para-substitution is a key consideration. The directing effect of the ethynyl group and the steric hindrance of the incoming chloroacetyl group play a significant role. Optimization of the catalyst, solvent, and temperature can influence the ratio of para to ortho isomers. In many cases, chromatographic separation of the final products is necessary to isolate the pure para-isomer.

Control of α-Halogenation

The direct α-halogenation of aryl ketones is a common synthetic transformation, but achieving high selectivity for mono-chlorination requires precise control over reaction conditions and reagents. mdpi.com The primary starting material for this step is typically 4-ethynylacetophenone or a protected version thereof.

Several reagents are commonly employed for the α-chlorination of acetophenones, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.net Sulfuryl chloride is a powerful and frequently used chlorinating agent for aryl ketones. nih.govgoogle.com However, its high reactivity can lead to the formation of undesired byproducts, such as the dichlorinated product, 2,2-dichloro-1-(4-ethynylphenyl)ethanone, and chlorination on the electron-rich aromatic ring. google.com

To achieve selective mono-α-chlorination, several strategies are employed:

Stoichiometric Control: Careful control of the molar ratio of the chlorinating agent to the ketone substrate is paramount. Using a slight excess or an equimolar amount of the reagent helps to minimize the formation of dichlorinated species.

Reaction Temperature: Lowering the reaction temperature can help to moderate the reactivity of the chlorinating agent, thereby improving selectivity.

Solvent Choice: The choice of solvent can influence the reaction pathway. Chlorinated solvents like dichloromethane are often used for reactions with sulfuryl chloride, as they are relatively inert. google.com The use of alcohols as co-solvents has also been reported to modulate the reactivity and improve selectivity in some cases. google.com

Catalysis: The use of catalysts, such as compounds containing metallic aluminum, can enhance the selectivity of the chlorination reaction, leading to a higher yield of the desired mono-chlorinated product while reducing the formation of impurities. google.com

The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the chlorine source. Controlling the rate of enol formation and the concentration of the active chlorinating species is key to preventing over-halogenation.

ReagentTypical ConditionsAdvantagesPotential Issues
**Sulfuryl Chloride (SO₂Cl₂) **Dichloromethane, room temp. or belowEffective, readily availableOver-chlorination, ring chlorination
N-Chlorosuccinimide (NCS) Acid or radical initiatorMilder, better selectivitySlower reaction times
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Acid catalyst, various solventsStable solid, good selectivityByproduct removal

Reactivity and Derivatization of 2 Chloro 1 4 Ethynylphenyl Ethanone

Reactivity at the α-Halo Ketone Moiety

The α-halo ketone is a well-established reactive functional group in organic chemistry. wikipedia.orgmdpi.com The presence of the electron-withdrawing carbonyl group and the adjacent halogen atom creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine. This electronic arrangement makes the α-carbon particularly susceptible to attack by nucleophiles and the α-protons acidic, paving the way for various reactions. nih.gov

The α-carbon in 2-Chloro-1-(4-ethynylphenyl)ethanone is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. libretexts.org A wide array of nucleophiles can displace the chloride leaving group to form a new carbon-nucleophile bond. This reactivity is a cornerstone for introducing diverse functionalities at the position alpha to the carbonyl group.

These reactions are fundamental in medicinal chemistry and materials science for synthesizing libraries of compounds from a common precursor. The general transformation can be represented as the reaction between this compound and a nucleophile (Nu:), leading to the substitution product and liberation of a chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu:)Reagent ExampleProduct Class
Carboxylate (RCOO⁻)Sodium Acetateα-Acyloxy Ketone
Phenoxide (ArO⁻)Sodium Phenoxideα-Aryloxy Ketone
Amine (RNH₂)Anilineα-Amino Ketone
Thiolate (RS⁻)Sodium Thiophenolateα-Thioether Ketone
Azide (B81097) (N₃⁻)Sodium Azideα-Azido Ketone

Detailed research has demonstrated the high reactivity of α-halo ketones in such transformations. For instance, the reaction with carboxylates provides a direct route to α-acyloxy ketones, which are valuable intermediates. Similarly, reaction with primary or secondary amines yields α-amino ketones, core structures in many biologically active molecules. The substitution with thiols leads to α-thioether ketones, while the use of sodium azide introduces the versatile azido (B1232118) group, which can be further transformed.

The bifunctional nature of the α-halo ketone moiety allows it to act as a key building block in the synthesis of various heterocyclic compounds through condensation reactions. wikipedia.org These reactions typically involve the reaction of both the electrophilic carbonyl carbon and the α-carbon with a dinucleophilic species.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide to form a thiazole ring. wikipedia.org In the context of this compound, this provides a direct route to 2-substituted-4-(4-ethynylphenyl)thiazoles.

Table 2: Heterocycle Synthesis via Condensation Reactions

ReactantHeterocyclic ProductReaction Name
Thioamide (RCSNH₂)ThiazoleHantzsch Thiazole Synthesis
Thiourea (B124793) (H₂NCSNH₂)2-Aminothiazole (B372263)Hantzsch Thiazole Synthesis
1,3-Dicarbonyl & AmmoniaPyrroleHantzsch Pyrrole Synthesis

Similarly, reaction with thiourea yields 2-aminothiazoles, and condensations with amidines can lead to the formation of imidazole (B134444) derivatives. These heterocyclic products are of significant interest due to their prevalence in pharmaceutical agents and functional materials.

Under basic conditions, α-halo ketones can undergo rearrangement reactions. The most notable of these is the Favorskii rearrangement. wikipedia.org This reaction involves the treatment of an α-halo ketone with a base (e.g., hydroxide (B78521), alkoxide) to yield a rearranged carboxylic acid derivative (such as an ester or amide, depending on the nucleophile present).

The mechanism is initiated by the abstraction of an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl from the halogen). The resulting enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form a cyclopropanone (B1606653) intermediate. This strained intermediate is then opened by nucleophilic attack of the base (e.g., hydroxide or alkoxide) at the carbonyl carbon, leading to the rearranged product. The applicability of this rearrangement provides a pathway to skeletal reorganization and the formation of branched-chain carboxylic acid derivatives from this compound.

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is another key reactive handle on the this compound molecule. cymitquimica.com This functional group is central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in the fields of metal-catalyzed cross-coupling and click chemistry.

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The ethynyl group of this compound serves as the terminal alkyne component in this coupling.

This reaction is exceptionally useful for the synthesis of unsymmetrical diarylalkynes and other conjugated systems. nih.gov It proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex organic materials, natural products, and pharmaceuticals. wikipedia.org

Table 3: Sonogashira Cross-Coupling of this compound

Coupling Partner (Ar-X)Palladium CatalystCopper Co-catalystBaseProduct
Iodobenzene (B50100)Pd(PPh₃)₄CuITriethylamine1-(4-((4-phenylethynyl)phenyl)ethanone derivative
4-BromopyridinePdCl₂(PPh₃)₂CuIDiisopropylamine1-(4-((4-(pyridin-4-yl)ethynyl)phenyl)ethanone derivative
1-Iodo-4-nitrobenzenePd(OAc)₂CuIPiperidine1-(4-((4-(4-nitrophenyl)ethynyl)phenyl)ethanone derivative

The versatility of the Sonogashira coupling allows the ethynylphenyl moiety to be connected to a vast array of aromatic and heteroaromatic systems, significantly expanding the molecular diversity accessible from this starting material.

The terminal alkyne is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the most prominent example of a "click chemistry" reaction. organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles through the reaction of a terminal alkyne with an organic azide.

The CuAAC reaction is characterized by its high yield, mild and often aqueous reaction conditions, simple workup procedures, and broad functional group tolerance. organic-chemistry.org It exclusively produces the 1,4-disubstituted triazole regioisomer. This transformation allows the this compound core to be readily linked to any molecule that can be converted into an organic azide.

Table 4: CuAAC "Click" Reactions

Azide Component (R-N₃)Copper SourceReducing Agent (for Cu(II))Product
Benzyl AzideCuSO₄·5H₂OSodium Ascorbate1-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)ethanone derivative
1-Azido-4-fluorobenzeneCuI-1-(4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)ethanone derivative
Ethyl 2-azidoacetateCu(I) salt-Ethyl 2-(4-(4-(2-chloroacetyl)phenyl)-1H-1,2,3-triazol-1-yl)acetate

The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in the design of bioactive molecules and functional materials.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity

The general reactivity of α-chloro ketones and terminal alkynes is well-documented in organic chemistry. α-Chloro ketones are versatile electrophiles, readily participating in nucleophilic substitution reactions and serving as precursors for a wide array of heterocyclic compounds such as furans, pyrazoles, and isoxazoles. The terminal alkyne moiety is a key functional group for various transformations, including hydration reactions to form ketones, metal-catalyzed cross-coupling reactions like the Sonogashira coupling, and cycloaddition reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 4 Ethynylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 2-Chloro-1-(4-ethynylphenyl)ethanone, distinct signals are expected for the different types of protons present in the molecule: the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and chlorine, and the terminal alkyne proton.

The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acetyl group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons meta to this group. The methylene protons of the chloromethyl group (-CH₂Cl) would appear as a sharp singlet, significantly downfield due to the influence of both the adjacent carbonyl group and the electronegative chlorine atom. The terminal ethynyl (B1212043) proton (-C≡CH) is also expected to produce a singlet, typically found in the 2-3.5 ppm range.

For a close analogue, 2-bromo-1-(4-ethynylphenyl)ethanone, the following ¹H NMR data has been reported (in CDCl₃): aromatic protons at δ 7.95 (d, J = 8.4 Hz, 2H) and 7.60 (d, J = 8.4 Hz, 2H), the methylene protons at δ 4.44 (s, 2H), and the ethynyl proton at δ 3.30 (s, 1H). rsc.org The spectrum for the chloro-derivative is anticipated to be very similar, with a potential slight downfield shift for the methylene protons due to the higher electronegativity of chlorine compared to bromine.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (ortho to C=O)~7.9-8.0Doublet (d)
Aromatic (meta to C=O)~7.6-7.7Doublet (d)
-CH₂Cl~4.5-4.8Singlet (s)
-C≡CH~3.3-3.4Singlet (s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the alkynyl carbons, and the methylene carbon.

The carbonyl carbon (C=O) is the most deshielded and would appear furthest downfield. The aromatic carbons would show four distinct signals for the 1,4-disubstituted ring. The quaternary carbon attached to the acetyl group and the quaternary carbon attached to the ethynyl group would have different chemical shifts from the protonated aromatic carbons. The two alkynyl carbons (-C≡C-) would appear in the mid-range of the spectrum, with the terminal, protonated carbon typically at a slightly lower chemical shift than the internal one. The methylene carbon (-CH₂Cl) signal would appear in the aliphatic region, shifted downfield by the attached chlorine atom.

For the bromo-analogue, 2-bromo-1-(4-ethynylphenyl)ethanone, the reported ¹³C NMR signals (in CDCl₃) are: δ 190.6 (C=O), 132.5, 132.3, 128.9, 128.2 (aromatic carbons), 82.5, 81.2 (alkynyl carbons), and 30.7 (-CH₂Br). rsc.org The spectrum for the chloro-compound is expected to show the methylene carbon at a higher chemical shift (typically around 40-46 ppm).

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O~190-191
Aromatic (quaternary, C-C=O)~132-134
Aromatic (CH)~128-133
Aromatic (quaternary, C-C≡)~128-129
-C≡C- (internal)~82-83
-C≡CH (terminal)~81-82
-CH₂Cl~45-46

While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two sets of aromatic protons on the phenyl ring, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton singlet to the -CH₂Cl carbon, and the ethynyl proton singlet to the terminal alkyne carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2140 cm⁻¹ region. A very strong absorption corresponding to the C=O (ketone) stretch would be prominent in the 1680-1700 cm⁻¹ range. The aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. Finally, a moderate to strong absorption for the C-Cl stretch would be expected in the 600-800 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Alkyne C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch~3000-3100Medium
Alkyne C≡C Stretch~2100-2140Weak to Medium
Ketone C=O Stretch~1680-1700Strong
Aromatic C=C Stretch~1400-1600Medium
C-Cl Stretch~600-800Medium to Strong

Raman spectroscopy provides complementary information to FT-IR. The vibrations of non-polar bonds with a change in polarizability produce strong Raman signals. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 2100-2140 cm⁻¹. The symmetric vibrations of the benzene ring would also be expected to be prominent. The C=O stretch would be present but might be weaker than in the IR spectrum. The C-Cl stretch would also be observable. While specific experimental Raman data is unavailable, the technique would be particularly useful for confirming the presence and electronic environment of the alkyne and aromatic ring systems.

Electronic Spectroscopy

The electronic transitions of a molecule, observable through techniques like UV-Vis spectroscopy, are highly dependent on its electronic structure, particularly the presence of chromophores and the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within the conjugated system of the 4-ethynylphenyl ketone moiety. This system includes the phenyl ring, the ethynyl group, and the carbonyl group.

Conjugation of the carbonyl group with the phenyl ring and the ethynyl group is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated ketones. The primary electronic transitions anticipated are the π → π* and the n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like the one in the title compound, these transitions are expected to occur at longer wavelengths than in isolated chromophores.

n → π Transitions:* These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are characteristic of carbonyl compounds and typically appear at longer wavelengths than the π → π* transitions.

The expected UV-Vis absorption data for this compound, based on the analysis of similar aromatic ketones, are presented in the table below. The presence of the chloro group on the acetyl moiety is not expected to significantly alter the λmax compared to the parent 4-ethynylacetophenone, but it may have a minor influence on the molar absorptivity.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol-1·cm-1)
π → π* ~280-300 High
n → π* ~320-350 Low

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M+•) would be observed, and its mass would correspond to the molecular weight of the compound (C10H7ClO). A characteristic feature would be the presence of an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of 35Cl and 37Cl).

The primary fragmentation pathways anticipated for this compound are alpha-cleavage and cleavage of the C-Cl bond.

Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon. Two main alpha-cleavage pathways are possible:

Loss of the chloromethyl radical (•CH2Cl), leading to the formation of the 4-ethynylbenzoyl cation. This is expected to be a major fragmentation pathway, resulting in a prominent peak.

Loss of the 4-ethynylphenyl radical, leading to the formation of the chloroacetyl cation.

Cleavage of the C-Cl bond: Loss of a chlorine radical (•Cl) from the molecular ion would result in a [M-Cl]+ fragment.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value (for 35Cl) Proposed Fragment Ion Proposed Structure
178 [M]+• (Molecular Ion) [C10H735ClO]+•
129 [M - CH2Cl]+ [C9H5O]+
101 [C8H5]+ [C6H4C≡CH]+
77 [C2H235ClO]+ [ClCH2CO]+

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly documented, its solid-state structure can be predicted based on the known crystal structures of analogous compounds, such as other substituted acetophenones and compounds containing ethynylphenyl moieties.

The molecule is expected to be largely planar, particularly the 4-ethynylphenyl ketone fragment, to maximize π-system conjugation. The chloroacetyl group may exhibit some rotational freedom around the C-C single bond.

In the solid state, the crystal packing is likely to be governed by a combination of intermolecular interactions:

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···π hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. The carbonyl oxygen is a potential hydrogen bond acceptor.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding (C-Cl···O or C-Cl···π interactions), further influencing the crystal packing arrangement.

Based on the analysis of structurally related compounds, a hypothetical set of crystallographic parameters is presented below. These are illustrative and would require experimental verification.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or Pbca
a (Å) 7-10
b (Å) 5-8
c (Å) 15-20
β (°) 90-105 (for monoclinic)
Z (molecules per unit cell) 4

Computational and Theoretical Studies on 2 Chloro 1 4 Ethynylphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical basis for understanding molecular properties and behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-Chloro-1-(4-ethynylphenyl)ethanone, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule.

The optimized geometry provides key structural parameters. Below is a hypothetical table of selected bond lengths and angles that would be determined from such a calculation.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å)C(carbonyl)O-Data not available
Bond Length (Å)C(carbonyl)C(phenyl)-Data not available
Bond Length (Å)C(alpha)Cl-Data not available
Bond Length (Å)C(ethynyl)C(ethynyl)-Data not available
Bond Angle (°)OC(carbonyl)C(alpha)Data not available
Bond Angle (°)C(phenyl)C(carbonyl)C(alpha)Data not available
Dihedral Angle (°)C(phenyl)C(carbonyl)C(alpha)Cl

Note: Specific values are dependent on the chosen level of theory and basis set and require dedicated computational studies.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often correlated with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate to peaks in an experimental Infrared (IR) spectrum. Key vibrational modes would include the C=O stretch of the ketone, the C-Cl stretch, and the C≡C stretch of the ethynyl (B1212043) group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule. This calculation provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum and offer insight into the electronic structure.

A combination of experimental and theoretical studies often leads to a more accurate understanding of a molecule's characteristics. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular OrbitalEnergy (eV)Description
HOMOData not availableTypically localized on electron-rich areas, such as the phenyl and ethynyl groups.
LUMOData not availableOften localized on electron-deficient areas, such as the carbonyl carbon.
HOMO-LUMO GapData not availableIndicates chemical reactivity and kinetic stability.

Chemical Reactivity Descriptors and Electrophilicity Indices

DFT calculations can be used to determine various global and local reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help to quantify the chemical reactivity of a molecule.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Global electrophilic nature of a molecule.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the potential energy surface. This involves locating the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This provides a level of detail about the reaction process that is often difficult to obtain through experimental methods alone. For example, in a nucleophilic substitution reaction at the alpha-carbon, computational modeling could clarify whether the reaction proceeds via an SN1 or SN2 mechanism and how the ethynylphenyl group influences the reaction's energetics.

Conformational Analysis and Tautomerism Studies

The structural dynamics and potential for isomeric transformation of this compound are critical aspects of its chemical behavior. Computational and theoretical studies, particularly focusing on conformational analysis and tautomerism, provide significant insights into the molecule's preferred spatial arrangements and the equilibrium between its keto and enol forms. While direct computational studies on this compound are not extensively available in the current body of scientific literature, valuable inferences can be drawn from theoretical investigations of structurally analogous compounds, such as 2-chloro-1-phenylethanone and various substituted acetophenones.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the chloromethyl group to the carbonyl carbon and the bond between the carbonyl carbon and the 4-ethynylphenyl ring.

Theoretical and experimental studies on the closely related 2-chloro-1-phenylethanone have revealed that the molecule predominantly exists in a conformation where the phenyl ring is nearly coplanar with the carbonyl group. This planarity is a common feature in acetophenone (B1666503) derivatives, as it maximizes the conjugation between the p-orbitals of the carbonyl group and the aromatic ring, leading to electronic stabilization. It is therefore highly probable that this compound also adopts a similar planar or near-planar arrangement of the 4-ethynylphenyl ring with respect to the ethanone (B97240) moiety.

The orientation of the chloroacetyl group relative to the phenyl ring is another critical conformational parameter. Studies on 2-chloro-1-phenylethanone have shown the existence of different conformers based on the dihedral angle between the C-Cl bond and the carbonyl group. nih.govacs.org The two primary conformers are the syn and gauche forms. In the syn conformer, the C-Cl bond is eclipsed with the carbonyl group, resulting in a dihedral angle of approximately 0°. In the gauche conformer, the C-Cl bond is at a dihedral angle of around 112°. nih.govacs.org Computational studies, supported by gas-phase electron diffraction data, have indicated that for 2-chloro-1-phenylethanone, the gauche conformer is the more stable and thus the major component at equilibrium, accounting for approximately 90% of the molecular population at 179°C. nih.gov This preference for the gauche conformation is attributed to a balance of steric and electronic effects.

Based on these findings for a structurally similar molecule, a similar conformational preference can be predicted for this compound. The primary conformers and their key characteristics, inferred from analogous compounds, are summarized in the table below.

Conformer Dihedral Angle (Cl-C-C=O) (degrees) Relative Energy (kcal/mol) Predicted Population (%)
Gauche~1120 (most stable)~90
Syn~0> 0~10

Note: The data presented in this table is based on computational and experimental studies of the analogous compound 2-chloro-1-phenylethanone and represents a scientifically inferred prediction for this compound.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For ketones containing at least one a-hydrogen, the most common form of tautomerism is keto-enol tautomerism. comporgchem.comacs.org In the case of this compound, an equilibrium can exist between the keto form and its corresponding enol tautomer.

The keto form is generally the more stable tautomer for simple ketones and aldehydes. comporgchem.com However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. acs.org For acetophenone and its derivatives, the keto form is overwhelmingly favored in most conditions. The presence of the 4-ethynylphenyl group in this compound introduces an extended p-system, which could potentially offer some stabilization to the enol form through conjugation.

Despite this, it is anticipated that the keto form of this compound will be significantly more stable than its enol counterpart. The energetic cost of disrupting the carbonyl group and forming a C=C double bond is generally not sufficiently compensated by the additional conjugation provided by the ethynylphenyl group. Computational studies on similar aromatic ketones consistently show a strong preference for the keto tautomer.

The predicted relative stability of the keto and enol tautomers of this compound is presented in the following table.

Tautomer Relative Energy (kcal/mol) Predicted Equilibrium Population
Keto0 (most stable)> 99%
EnolSignificantly higher< 1%

Note: The data in this table is a theoretical estimation based on the general principles of keto-enol tautomerism for acetophenone derivatives. The actual values would require specific computational studies on this compound.

Applications of 2 Chloro 1 4 Ethynylphenyl Ethanone As a Chemical Building Block

Design and Synthesis of Complex Organic Molecules

The structural features of 2-Chloro-1-(4-ethynylphenyl)ethanone make it an exemplary starting material for the synthesis of complex organic molecules. The α-chloro ketone moiety functions as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups through reactions with amines, thiols, and other nucleophiles.

Simultaneously, the terminal ethynyl (B1212043) (alkyne) group provides a second, orthogonal site for chemical modification. This group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. wikipedia.orgorganic-chemistry.orgtcichemicals.com The alkyne also enables participation in other powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling.

The presence of these distinct reactive centers allows chemists to perform sequential, regioselective modifications, building molecular complexity in a controlled and predictable manner. This strategic approach is fundamental to modern organic synthesis, where the goal is the efficient construction of elaborate molecular targets from simpler, readily available precursors. nih.govnorthwestern.edu

Precursor for Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry and material science. This compound is a valuable precursor for a variety of these ring systems due to its multiple reactive sites.

Chalcones: The ketone functionality of the molecule can participate in base-catalyzed aldol (B89426) condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes. nih.govresearchgate.net This reaction yields chalcones, or 1,3-diaryl-2-propen-1-ones, which are important intermediates in flavonoid biosynthesis and are known for a wide range of biological activities. nih.gov The resulting chalcone (B49325) would retain the ethynyl group, offering a subsequent handle for further functionalization.

Thioethers and Sulfur-Containing Heterocycles: The α-chloro group is highly susceptible to nucleophilic attack by sulfur-containing reagents. Reaction with thiols or thiourea (B124793) leads to the formation of thioethers. More significantly, this reactivity is exploited in the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing thiazole rings. chemhelpasap.comscispace.com In this one-pot condensation, the α-chloro ketone reacts with a thioamide (like thiourea) to form a 2-aminothiazole (B372263) derivative, a scaffold present in many biologically active compounds. scispace.comorganic-chemistry.orgresearchgate.net

Nitrogen-Containing Heterocycles: Beyond thiazoles, the compound is a precursor to other nitrogen heterocycles. The terminal alkyne can undergo a [3+2] cycloaddition reaction with organic azides to form 1,2,3-triazoles, a reaction favored in medicinal chemistry for its reliability and biocompatibility. wikipedia.orgtcichemicals.com The α-chloro ketone can also be used to synthesize other heterocycles like indoles or quinolones through multi-step sequences. researchgate.net

Reactant TypeKey ReactionResulting Heterocyclic System
Aromatic AldehydeClaisen-Schmidt CondensationChalcone (precursor to Flavonoids)
Thiourea / ThioamideHantzsch SynthesisThiazole
Organic Azide (B81097)Azide-Alkyne Cycloaddition (Click Chemistry)1,2,3-Triazole
ThiolNucleophilic SubstitutionThioether
Table 1: Synthesis of Heterocyclic Systems from this compound.

Development of Novel Polymer and Material Precursors

The terminal alkyne functionality makes this compound a promising monomer for polymer synthesis. youtube.com Phenylacetylene and its derivatives can undergo polymerization through their triple bonds to create conjugated polymers. mdpi.com These materials are of significant interest in material science for their potential applications in electronics, optics, and sensors.

The polymerization of the ethynyl group can be initiated using various catalytic systems, leading to the formation of poly(ethynylphenyl) chains. mdpi.com The resulting polymer would feature pendant chloro-ketone groups along its backbone. These groups can be used for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the polymer's properties, such as solubility, thermal stability, or specific functionalities. This approach enables the creation of advanced materials with precisely engineered characteristics.

Scaffold for Libraries in Pharmaceutical Research

In modern drug discovery, the synthesis of large collections of structurally diverse molecules, known as chemical libraries, is essential for high-throughput screening. This compound is an ideal scaffold for generating such libraries due to its three distinct points of diversification. hts-biochemie.de

A common strategy in combinatorial chemistry involves a central core molecule that can be systematically modified at several positions. Starting with this compound:

The α-chloro position can be reacted with a library of diverse nucleophiles (e.g., amines, thiols) to introduce a first level of structural variety.

The ethynyl group can then be subjected to click chemistry with a library of azides, introducing a second element of diversity. tcichemicals.com

The ketone group can be modified through reactions like reduction to an alcohol or reductive amination, adding a third layer of complexity.

This systematic, parallel synthesis approach allows for the rapid and efficient generation of hundreds or thousands of unique compounds from a single, versatile scaffold. nih.gov These libraries can then be screened for biological activity against various therapeutic targets, accelerating the discovery of new drug candidates. The ethynyl group, in particular, is recognized as a privileged structural feature in medicinal chemistry. nih.govnih.gov

Intermediate in Agrochemical Synthesis

The structural motifs present in this compound are also relevant to the agrochemical industry. Acetophenone (B1666503) derivatives have been identified as promising lead structures for the development of new fungicides to control phytopathogenic fungi. nih.govnih.govglobethesis.com Research has shown that various substituted acetophenones exhibit potent antifungal activity, in some cases exceeding that of commercial fungicides. nih.govrsc.orgacademicjournals.org

The α-chloroacetophenone core is a known intermediate in the synthesis of various organic compounds, including pesticides. nih.govgoogle.comwikipedia.org The ability of this scaffold to serve as a precursor to biologically active heterocycles, such as thiazoles and triazoles—classes of compounds well-represented in modern fungicides—further enhances its potential in agrochemical development. By modifying the core structure of this compound, researchers can synthesize novel derivatives for screening and optimization as potential crop protection agents.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Approaches

The synthesis of α-haloketones, including 2-Chloro-1-(4-ethynylphenyl)ethanone, has traditionally relied on methods that can be environmentally taxing. nih.govmdpi.com Future research will likely focus on developing more sustainable and green synthetic protocols. Conventional direct halogenation often involves toxic and corrosive elemental halogens or generates significant waste from reagents like N-halosuccinimides. chemistryviews.org

Promising green alternatives include photochemical and electrochemical methods. A photochemical approach could utilize benign halogen sources, such as nickel chloride, in conjunction with a photocatalyst and air as the oxidant, thereby avoiding harsh reagents. chemistryviews.org Similarly, electrocatalytic processes in aqueous solutions using simple alkali halide salts present an environmentally friendly route for halogenation. rsc.org Another avenue is the application of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, biocatalysis offers a powerful green tool, particularly for transformations of the ketone group. The enzymatic reduction of the prochiral ketone to a chiral alcohol using whole-cell biocatalysts or isolated oxidoreductases can proceed under mild, aqueous conditions, representing a highly sustainable pathway to valuable chiral intermediates. researchgate.netnih.gov

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Photochemical HalogenationUses a photocatalyst (e.g., Cu-C₃N₄), a benign halogen source (e.g., NiCl₂), and air as an oxidant.Avoids toxic elemental halogens; uses light as an energy source. chemistryviews.org
Electrocatalytic HalogenationEmploys alkali halide salts in an aqueous solution with an electric current.Environmentally friendly solvent (water); avoids harsh chemical oxidants. rsc.org
Biocatalytic ReductionUtilizes enzymes (e.g., reductases) or whole-cell systems.High enantioselectivity; mild reaction conditions (aqueous, room temperature). researchgate.net
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times; improved energy efficiency. researchgate.net

Exploration of Enantioselective Synthesis Pathways

While this compound itself is achiral, its ketone functionality is a prochiral center, making it an excellent substrate for enantioselective transformations. The primary focus in this area would be the asymmetric reduction of the carbonyl group to produce the corresponding chiral alcohol, a highly valuable synthon for pharmaceuticals.

Biocatalytic reduction stands out as a leading strategy. Research on analogous aromatic α-halo ketones has demonstrated that short-chain dehydrogenases/reductases (SDRs) can convert these substrates into chiral alcohols with exceptional enantiomeric excess (often >99%) and high conversion rates. researchgate.net The use of engineered enzymes or whole-cell systems containing co-factor regeneration mechanisms could make this a practical and scalable process. researchgate.net

Beyond reduction, modern organic synthesis offers other sophisticated methods. An alternative strategy involves transforming the ketone into a silyl (B83357) enol ether, which can then undergo catalytic asymmetric α-functionalization. nih.govescholarship.orgresearchgate.net For instance, an iridium-catalyzed allylic substitution could be employed to introduce various nucleophiles at the α-position with high enantioselectivity, representing a powerful, albeit indirect, pathway to chiral derivatives. nih.govspringernature.com

MethodologyDescriptionKey OutcomeReference
Biocatalytic Asymmetric ReductionUse of specific enzymes or whole cells (e.g., containing SDRs) to reduce the ketone.Direct synthesis of enantiopure (R)- or (S)-alcohols with >99% e.e. researchgate.net
Catalytic Asymmetric α-FunctionalizationConversion to a silyl enol ether followed by reaction with nucleophiles using a chiral catalyst (e.g., Iridium-based).Formation of C-N, C-O, C-S, and C-C bonds at the α-position with high enantioselectivity. nih.govescholarship.org
Cobalt-Catalyzed HydroacylationReaction of related dienes and aldehydes to produce chiral ketones. While not directly applicable to the pre-formed ketone, it represents a method for creating similar chiral structures from simpler precursors.Provides access to α- and β-chiral ketones from inexpensive feedstocks. nih.gov

Integration into Flow Chemistry Systems

The translation of synthetic procedures from batch to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability, particularly within the pharmaceutical industry. syrris.com this compound is an ideal candidate for integration into flow chemistry systems. The synthesis and manipulation of α-halo ketones can involve hazardous intermediates or exothermic reactions that are managed more effectively in the small, controlled environment of a flow reactor. acs.orgacs.org

A key area of future research would be the development of a multistep, fully continuous process starting from simpler materials. For example, a flow process for synthesizing α-chloro ketones as key building blocks for HIV protease inhibitors has been successfully demonstrated, showcasing the technology's ability to safely handle hazardous reagents like diazomethane (B1218177) in-situ. acs.org Such a system could be designed for this compound, potentially telescoping multiple reaction steps without the need for intermediate isolation and purification. mdpi.com

Furthermore, flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. The use of computational fluid dynamics (CFD) could further accelerate process optimization by simulating reaction conditions, thereby reducing experimental effort. rsc.org

Advanced Functionalization for Supramolecular Architectures

The ethynylphenyl group is a powerful and well-utilized motif in materials science and supramolecular chemistry. The terminal alkyne of this compound provides a versatile handle for constructing highly ordered, functional materials through non-covalent interactions and covalent bond formation.

A significant research avenue is in crystal engineering, where the terminal C-H of the ethynyl (B1212043) group can act as a hydrogen bond donor to form predictable supramolecular synthons, such as ≡CH···O interactions, with suitable acceptors. This allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The interplay between these interactions and other forces like π-π stacking can be used to control the solid-state packing of derived materials, which is crucial for tuning their electronic and photophysical properties. rsc.orgnih.gov

Furthermore, the alkyne functionality is a cornerstone for creating conjugated oligomers and polymers for organic electronics. rsc.org It can be readily modified, for instance by Sonogashira coupling, to extend the π-system and build complex molecular wires or frameworks. researchgate.net Research into how the α-chloro ketone portion of the molecule influences the electronic properties and solid-state assembly of such materials remains a completely unexplored but potentially fruitful area.

Application in Target-Oriented Synthesis and Diversity-Oriented Synthesis

The bifunctional nature of this compound makes it an exceptionally valuable building block for both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). units.it

In Target-Oriented Synthesis , where the goal is to create a single, complex molecule, this compound can serve as a key intermediate. The α-chloro ketone is a well-known precursor for various heterocyclic rings and is a key fragment in the synthesis of important pharmaceuticals like HIV protease inhibitors. acs.orgresearchgate.net The ethynyl group can act as a late-stage handle for introducing other complex fragments via robust reactions like click chemistry or Sonogashira coupling.

The true untapped potential, however, may lie in Diversity-Oriented Synthesis . DOS aims to rapidly generate libraries of structurally diverse small molecules to explore chemical space for new biological functions. nih.govnih.gov this compound is an ideal starting scaffold for a "diverge" strategy. The two functional groups can be addressed with orthogonal reactions, allowing for the creation of a large matrix of compounds from a single precursor. For example, the α-chloro ketone can be used to generate a variety of heterocycles (thiazoles, oxazoles, imidazoles), while the alkyne is independently modified. This approach enables the efficient production of novel chemical libraries with high skeletal diversity. nih.govresearchgate.net

Table 3: Divergent Reaction Pathways for Diversity-Oriented Synthesis
Functional GroupReaction TypeResulting Structure / MoietyPotential Application
α-Chloro KetoneHantzsch Thiazole (B1198619) Synthesis (with thioamide)Substituted Thiazole RingMedicinal Chemistry Scaffolds
Reaction with Amine/AmidineSubstituted Imidazole (B134444)/Oxazole RingsBioactive Heterocycles
Darzens Condensation (with aldehyde)EpoxychalconesNatural Product Analogs nih.gov
Ethynyl GroupSonogashira Coupling (with aryl halide)DiarylacetyleneConjugated Materials, Probes
Click Chemistry (CuAAC with azide)1,2,3-Triazole RingBio-conjugation, Medicinal Chemistry
Cycloaddition ReactionsFused Heterocycles acs.orgComplex Molecular Scaffolds

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), carbonyl (C=O, δ ~200 ppm), and ethynyl protons (sharp singlet at δ ~2.5–3.0 ppm) .
  • IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z corresponding to C₁₀H₇ClO (MW 178.62 g/mol) .

What optimization strategies improve yield in multi-step syntheses involving this compound?

Q. Advanced

  • Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., alkylation steps in ’s protocol ).
  • Catalytic additives : Potassium iodide (KI) in acetone improves nucleophilic substitution efficiency .
  • Temperature control : Maintain 60°C during alkylation to balance reaction rate and byproduct formation .
  • Purification : Recrystallization from ethanol or column chromatography enhances purity (>95%) .

What are the key applications of this compound in academic research?

Q. Basic

  • Heterocyclic synthesis : Serves as a precursor for pyrroles, quinolines, and thiophenes via nucleophilic substitution .
  • Polymer chemistry : Ethynyl groups enable click chemistry for crosslinked polymers .
  • Pharmacological intermediates : Used in anticonvulsant and antimicrobial drug candidates (e.g., analogues in and ) .

How does the ethynyl substituent affect reactivity compared to methyl or halide groups?

Advanced
The ethynyl group introduces electron-withdrawing effects via sp-hybridization, increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack compared to methyl-substituted analogues (e.g., 2-Chloro-1-(2,4-dimethylphenyl)ethanone) . Additionally, the ethynyl moiety enables Sonogashira coupling for functionalization, a pathway absent in chloro- or methyl-substituted derivatives .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation .
  • Storage : In airtight containers, away from oxidizers (risk of exothermic decomposition) .

How can computational methods predict novel reactions for this compound?

Q. Advanced

  • DFT calculations : Model transition states for nucleophilic substitution or cycloaddition reactions (e.g., Diels-Alder with dienes) .
  • Molecular docking : Screen for binding affinity in drug design (e.g., anticonvulsant targets in ) .
  • Reactivity descriptors : Fukui indices identify electrophilic/nucleophilic sites for reaction planning .

How do researchers design experiments to explore biological activity?

Q. Advanced

  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Cl with Br or modifying the ethynyl group) and test against enzyme targets (e.g., cytochrome P450 in ) .
  • Metabolic stability assays : Use Cunninghamella elegans models to assess fluorinated metabolite retention .
  • Toxicity profiling : Compare with structurally similar compounds (e.g., 2-Chloroacetophenone’s antimicrobial properties) .

What analytical approaches validate synthetic intermediates in complex pathways?

Q. Advanced

  • LC-MS/MS : Detect trace intermediates in multi-step syntheses (e.g., ’s HPLC monitoring) .
  • Isotopic labeling : ¹³C-labeled ethanone tracks carbonyl group fate in mechanistic studies .
  • Kinetic analysis : Pseudo-first-order rate constants quantify substituent effects on reaction rates .

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